molecular formula C12H15FO3 B12995855 3-Fluoro-5-isobutoxy-4-methylbenzoic acid

3-Fluoro-5-isobutoxy-4-methylbenzoic acid

Cat. No.: B12995855
M. Wt: 226.24 g/mol
InChI Key: OGNPWEAMBPUZDO-UHFFFAOYSA-N
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Description

3-Fluoro-5-isobutoxy-4-methylbenzoic acid is an organic compound with the molecular formula C12H15FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, an isobutoxy group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-isobutoxy-4-methylbenzoic acid typically involves the introduction of the fluorine atom, isobutoxy group, and methyl group onto the benzene ring through a series of chemical reactions. One common method involves the fluorination of a suitable precursor, followed by the introduction of the isobutoxy group through an etherification reaction. The methyl group can be introduced via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-isobutoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Fluoro-5-isobutoxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-isobutoxy-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the isobutoxy and methyl groups can influence its solubility and overall bioactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzoic acid
  • 4-Fluoro-3-methylbenzoic acid
  • 3-Fluoro-5-methylbenzoic acid

Uniqueness

3-Fluoro-5-isobutoxy-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the isobutoxy group, in particular, differentiates it from other similar compounds and may enhance its utility in specific research and industrial contexts.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

3-fluoro-4-methyl-5-(2-methylpropoxy)benzoic acid

InChI

InChI=1S/C12H15FO3/c1-7(2)6-16-11-5-9(12(14)15)4-10(13)8(11)3/h4-5,7H,6H2,1-3H3,(H,14,15)

InChI Key

OGNPWEAMBPUZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)OCC(C)C

Origin of Product

United States

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